4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate is a synthetic small molecule featuring a pyranone core substituted with a pyrimidine-thioether moiety and a 3,4-dimethylbenzoate ester. ML221 was derived from a high-throughput screen of ~330,600 compounds and exhibits potent APJ antagonism (IC50 = 0.70 μM in cAMP assays; 1.75 μM in β-arrestin recruitment assays) with >37-fold selectivity over the angiotensin II type 1 (AT1) receptor . The 3,4-dimethylbenzoate variant, however, replaces the nitro group of ML221 with methyl substituents, likely altering its pharmacological and physicochemical properties.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-4-5-14(8-13(12)2)18(23)25-17-10-24-15(9-16(17)22)11-26-19-20-6-3-7-21-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVDNXKCNOVTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, pyran intermediates, and benzoic acid derivatives. The key steps in the synthesis may involve:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: This step may involve nucleophilic substitution reactions where a pyrimidine derivative is introduced.
Esterification: The final step usually involves the esterification of the intermediate compound with 3,4-dimethylbenzoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and benzoate rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate exhibit various biological activities:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
- Antagonist Activity : The compound has been characterized as a potent antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular regulation. This suggests potential applications in treating cardiovascular diseases by modulating apelin signaling pathways .
- Antidiabetic Effects : Structural analogs have demonstrated antidiabetic properties through mechanisms involving insulin modulation and glucose metabolism .
Case Studies
Several case studies have highlighted the applications and effectiveness of this compound:
- Cardiovascular Research : In a study examining the apelin/APJ system, it was found that derivatives like 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) showed significant selectivity for APJ over other receptors, underscoring their potential as therapeutic agents in cardiovascular disease management .
- Antimicrobial Testing : Various derivatives were tested against common pathogenic bacteria, demonstrating promising antimicrobial activity that could lead to new treatments for bacterial infections .
Mechanism of Action
The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzoate Group
The benzoate ester is critical for APJ antagonism. Evidence from ML221’s structure-activity relationship (SAR) studies reveals:
- 4-Nitrobenzoate (ML221) : Optimal activity (IC50 = 0.70 μM) due to strong electron-withdrawing effects enhancing receptor binding .
- 4-Bromo- and 4-Trifluoromethylbenzoates : Moderate activity (IC50 ~5–10 μM), suggesting bulkier or less electron-deficient groups reduce potency .
- 3,4-Dimethylbenzoate: Not explicitly tested, but para-substituted methyl analogs (e.g., 4-methyl) were inactive or weakly active, indicating methyl groups may sterically hinder binding or lack electronic complementarity .
Table 1: Impact of Benzoate Substituents on APJ Antagonism
| Substituent | IC50 (μM) | Selectivity (APJ vs. AT1) | Source |
|---|---|---|---|
| 4-Nitro (ML221) | 0.70 | >37-fold | |
| 4-Bromo | ~5–10 | Not reported | |
| 4-Trifluoromethyl | ~5–10 | Not reported | |
| 4-Methyl | Inactive | N/A |
Modifications to the Thiopyrimidine Group
Replacing the pyrimidine-thioether with thiophenol derivatives retained activity in some cases:
- 4-Chlorothiophenol (Entry 56): IC50 <10 μM, demonstrating tolerance for aromatic thioethers .
- Unsubstituted Thiophenol (Entry 61): IC50 <10 μM, but metabolic stability may be compromised due to increased lipophilicity .
Ester Linkage Modifications
Altering the ester group universally reduced activity:
Pharmacokinetic and Selectivity Comparisons
ADME/T Properties
- ML221 : Poor aqueous solubility (14-fold higher solubility than IC50 at pH 7.4), moderate permeability (PAMPA assay), and rapid metabolism in human/mouse liver microsomes (4.2–4.9% remaining at 60 min) due to ester hydrolysis .
- 3,4-Dimethylbenzoate Analog : Predicted to have improved metabolic stability (methyl groups may slow esterase-mediated hydrolysis) but reduced solubility due to increased hydrophobicity.
Table 2: ADME/T Comparison
| Property | ML221 (4-Nitro) | 3,4-Dimethylbenzoate (Predicted) |
|---|---|---|
| Aqueous Solubility | 14× IC50 at pH 7.4 | Likely lower |
| Microsomal Stability | Poor (4.9% at 60 min) | Moderate improvement expected |
| Plasma Stability | Moderate | Moderate improvement expected |
Selectivity Profile
- 3,4-Dimethylbenzoate : Likely retains APJ selectivity but may exhibit altered off-target effects due to increased lipophilicity.
Functional Implications
- ML221 : Validated in vitro and in vivo for APJ antagonism, including cardioprotective effects in doxorubicin-induced myocardial injury models .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethylbenzoate is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the mechanisms through which it may exert its effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.40 g/mol. The structure features a pyran ring fused with a pyrimidine moiety and includes a sulfanyl group, which enhances its reactivity and biological potential.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antimicrobial properties.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4a | 15 | S. aureus |
| 5a | 20 | E. coli |
| 6a | 10 | M. tuberculosis |
Anticancer Activity
Research has indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways . In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer types.
Cardiovascular Effects
The compound has been characterized as a functional antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular homeostasis. In cell-based assays, it exhibited selectivity over other receptors, suggesting potential therapeutic applications in treating cardiovascular diseases .
The proposed mechanism of action involves the interaction between the compound and specific molecular targets, such as enzymes or receptors involved in critical biological pathways. The pyrimidine moiety may interact with nucleic acids, while the pyran ring facilitates binding to proteins, modulating their activity .
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyran ring.
- Introduction of the pyrimidine moiety through nucleophilic substitution.
- Esterification with 3,4-dimethylbenzoic acid under acidic conditions.
Important Reaction Conditions:
- Solvents: Ethanol or dimethylformamide (DMF).
- Catalysts: Potassium carbonate or sodium ethoxide.
Case Studies
- Antibacterial Efficacy : A study evaluated several derivatives against M. tuberculosis, showing that modifications to the sulfanyl group significantly enhanced activity .
- Cardiovascular Research : Another investigation into the apelin/APJ system revealed that compounds like this one could effectively lower blood pressure in hypertensive models, indicating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
